molecular formula C13H12ClNO5S2 B15253062 3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride

3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride

Cat. No.: B15253062
M. Wt: 361.8 g/mol
InChI Key: VGBGEENQEMFDGS-UHFFFAOYSA-N
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Description

3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride is an organic compound that features a sulfonyl chloride group attached to a benzene ring, which is further substituted with a methoxyphenylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride typically involves the reaction of 3-aminobenzenesulfonyl chloride with 4-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfinate derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution Reactions: Sulfonamide, sulfonate, or sulfonothioate derivatives.

    Reduction Reactions: Sulfonamide or sulfinate derivatives.

    Oxidation Reactions: Sulfonic acids or other oxidized derivatives.

Scientific Research Applications

3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites on biomolecules or other substrates, leading to the formation of stable sulfonamide or sulfonate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but with a trifluoromethyl group instead of a methoxy group.

    4-Methoxybenzenesulfonyl chloride: Lacks the additional sulfamoyl group present in 3-[(4-methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride.

    Benzenesulfonyl chloride: The simplest sulfonyl chloride derivative without any additional substituents.

Uniqueness

3-[(4-Methoxyphenyl)sulfamoyl]benzene-1-sulfonyl chloride is unique due to the presence of both a methoxyphenylsulfamoyl group and a sulfonyl chloride group on the benzene ring. This dual functionality allows for a wider range of chemical modifications and applications compared to simpler sulfonyl chloride derivatives.

Properties

Molecular Formula

C13H12ClNO5S2

Molecular Weight

361.8 g/mol

IUPAC Name

3-[(4-methoxyphenyl)sulfamoyl]benzenesulfonyl chloride

InChI

InChI=1S/C13H12ClNO5S2/c1-20-11-7-5-10(6-8-11)15-22(18,19)13-4-2-3-12(9-13)21(14,16)17/h2-9,15H,1H3

InChI Key

VGBGEENQEMFDGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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